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Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

Cat. No.: B7500751 Get Quote

An objective analysis of the performance and applications of N-tert-butylacetamide and its

derivatives, supported by experimental data for researchers, scientists, and drug development

professionals.

The compound "2-acetamido-N-tert-butylacetamide," as initially queried, appears to be a

misnomer in existing chemical literature. Extensive database searches consistently identify "N-

tert-butylacetamide" as the relevant parent compound for a variety of applications. This guide,

therefore, focuses on the known uses of N-tert-butylacetamide and its derivatives, providing a

comparative analysis of their performance based on available experimental data.

Chemical and Physical Properties
N-tert-butylacetamide is a white crystalline solid soluble in water.[1][2] Its fundamental

properties are summarized below.

Property Value Source

Molecular Formula C6H13NO [3]

Molecular Weight 115.17 g/mol [3]

CAS Number 762-84-5 [3]

Melting Point 96-98°C [2]

Boiling Point 194°C [2]
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Applications in Organic Synthesis: The Ritter
Reaction
N-tert-butylacetamide is frequently utilized in the Ritter reaction to synthesize N-tert-butyl

amides from various nitriles. This reaction is valuable in organic synthesis due to the

pharmaceutical importance of N-tert-butyl amides, which can serve as precursors to amines.[4]

A modified Ritter reaction has been shown to efficiently convert aromatic and aliphatic nitriles to

their corresponding N-tert-butyl amides using tert-butyl acetate in the presence of a catalytic

amount of sulfuric acid, with yields ranging from 88-95%.[4] Another study describes a method

using di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 under solvent-free conditions at room

temperature, also achieving good to excellent yields.[2]

Table 1: Comparison of Ritter Reaction Protocols for the Synthesis of N-tert-butyl amides

Catalyst/Reage
nt

Substrate Product Yield (%) Reference

H2SO4

(catalytic) / tert-

butyl acetate

Aromatic and

Aliphatic Nitriles

N-tert-butyl

amides
88-95 [4]

Cu(OTf)2 / di-

tert-butyl

dicarbonate

Benzonitrile
N-tert-butyl

benzamide
87 [2]

Cu(OTf)2 / di-

tert-butyl

dicarbonate

2-

Methylbenzonitril

e

N-(tert-butyl)-2-

methylbenzamid

e

46 [2]

Cu(OTf)2 / di-

tert-butyl

dicarbonate

Cyclopropyl

nitrile

N-(tert-

butyl)cyclopropa

necaramide

86 [2]

Aromatic and aliphatic nitriles are reacted with tert-butyl acetate in the presence of a catalytic

amount of sulfuric acid. The reaction mixture is stirred at 42°C for 2 hours. The product is then

isolated by neutralizing the acid and filtering the resulting precipitate.
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To a 500 mL Schlenk flask containing approximately 200 mL of diethyl ether, 9.6 mL of tert-

butylamine (92 mmol) and 13.4 mL of triethylamine (96 mmol, 1.05 equiv) are added. Acetyl

chloride (6.3 mL, 88 mmol, 0.96 equiv) is then added dropwise, which results in the formation

of a thick colorless precipitate. The solution is stirred for about 2 hours. Following this, the

reaction mixture is filtered, and the solid residue is washed with diethyl ether (2 x 50 mL). The

filtrate and ether washings are then combined and concentrated to yield the crude product.

Therapeutic Potential of N-tert-butylacetamide
Derivatives
Derivatives of N-tert-butylacetamide have emerged as promising candidates in drug discovery,

particularly as anti-inflammatory agents and enzyme inhibitors.

N-substituted acetamide derivatives have been identified as novel and potent antagonists of

the P2Y14 receptor (P2Y14R), which is implicated in various inflammatory diseases.[5][6]

A particularly potent antagonist, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-

bromophenoxy)acetamide), demonstrated a half-maximal inhibitory concentration (IC50) of 0.6

nM.[5] This compound has shown significant inhibitory activity in in vitro and in vivo models of

monosodium urate (MSU)-induced acute gouty arthritis.[5] The anti-inflammatory effect is

mediated through the downregulation of the NLRP3/gasdermin D (GSDMD) signaling pathway,

leading to decreased inflammatory factor release and cell pyroptosis.[5] Furthermore,

compound I-17 exhibits favorable pharmacokinetic properties, including a bioavailability (F) of

75%.[5]

Another derivative, II-3, has been shown to alleviate lipopolysaccharide-induced acute lung

injury by inhibiting the activation of the NLRP3 inflammasome pathway.[6]

Table 2: Bioactivity of N-substituted Acetamide Derivatives as P2Y14R Antagonists
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Compound Target IC50
In Vivo
Model

Key
Findings

Reference

I-17 P2Y14R 0.6 nM

MSU-induced

acute gouty

arthritis

Inhibits

NLRP3/GSD

MD pathway,

F = 75%

[5]

52 P2Y14R 2 nM

MSU-induced

acute gouty

arthritis

Decreased

paw swelling

and

inflammatory

cell infiltration

[6]

II-3 P2Y14R Not specified

LPS-induced

acute lung

injury

Inhibits

NLRP3

inflammasom

e activation

[6]

Below is a diagram illustrating the inhibitory action of compound I-17 on the NLRP3

inflammasome pathway.
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Caption: Inhibition of the NLRP3 inflammasome pathway by Compound I-17.

Acetamide derivatives are also being explored as selective cyclooxygenase-II (COX-II)

inhibitors for the treatment of inflammation, pain, and other related conditions.[7][8] The tert-
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butyl group has been identified as a crucial moiety for enhancing COX-2 inhibitory activity and

selectivity.[1] While several review articles highlight the potential of this class of compounds,

specific quantitative data for N-tert-butylacetamide derivatives as COX-II inhibitors is limited in

the currently available literature.

Substituted acetamide derivatives have been synthesized and evaluated for their potential as

butyrylcholinesterase (BChE) inhibitors, a therapeutic target for Alzheimer's disease.[9] One of

the synthesized compounds, 8c, exhibited the highest BChE inhibition with an IC50 value of

3.94 μM and was identified as a mixed-type inhibitor.[9]

Table 3: Inhibitory Activity of a Substituted Acetamide Derivative against BChE

Compound Target IC50 Inhibition Type Reference

8c BChE 3.94 μM Mixed-type [9]

Certain acetamide derivatives have demonstrated antioxidant properties.[10][11] In a study,

these compounds were evaluated for their ability to scavenge ABTS radicals and to reduce the

production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines.

[10][11] For instance, compound 40006 was found to significantly reduce ROS production in

tBOH-induced J774.A1 macrophages.[12]

Conclusion
While the initially specified "2-acetamido-N-tert-butylacetamide" remains elusive in the

scientific literature, its likely parent compound, N-tert-butylacetamide, and its derivatives have

demonstrated significant utility in both organic synthesis and medicinal chemistry. As a key

reagent in the Ritter reaction, N-tert-butylacetamide facilitates the efficient synthesis of N-tert-

butyl amides. Furthermore, its derivatives have shown considerable promise as potent anti-

inflammatory agents through the antagonism of the P2Y14 receptor and as potential

therapeutics for Alzheimer's disease by inhibiting butyrylcholinesterase. Further research into

the structure-activity relationships of N-tert-butylacetamide derivatives is warranted to fully

explore their therapeutic potential and to develop novel compounds with enhanced efficacy and

safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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